BenchChemオンラインストアへようこそ!

Irsogladine

Gastroenterology NSAID-induced enteropathy Mucosal protection

Irsogladine (Dicloguamine, MN-1695) is uniquely differentiated by its dual-action: PDE4 inhibition elevating cAMP and GJIC facilitation via M1 muscarinic receptor binding. Unlike PPIs (e.g., omeprazole), it protects the small intestine from NSAID injury—a PPI-resistant indication. Versus rebamipide, its mucosal defense relies on endogenous NO, not prostaglandins, enabling NO-mediated cytoprotection studies. With weak PDE4 potency compared to rolipram, it serves as a critical reference for non-PDE4 mechanisms. Select Irsogladine for definitive NSAID enteropathy models and GJIC/epithelial barrier research.

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 57381-26-7
Cat. No. B001263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrsogladine
CAS57381-26-7
Synonyms2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate
6-(2,5-dichlorophenyl)-2,4-diamino-1,3,5-triazine
DCPDAT
irsogladine
irsogladine maleate
MN 1695
MN-1695
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
InChIInChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
InChIKeyATCGGEJZONJOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irsogladine (CAS 57381-26-7): Procurement-Grade PDE4 Inhibitor and Gastric Mucosal Protective Agent for Preclinical and Clinical Research


Irsogladine (Dicloguamine, MN-1695), a 2,4-diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine derivative, is a non-selective phosphodiesterase (PDE) inhibitor with preferential activity against PDE4 isozymes [1]. The compound, developed in Japan and approved as an anti-ulcer agent, functions primarily by elevating intracellular cAMP levels via PDE inhibition and by facilitating gap junctional intercellular communication (GJIC) through M1 muscarinic acetylcholine receptor binding [2]. Irsogladine exhibits mucosal protective and healing-promoting actions in the gastrointestinal tract, including the suppression of reactive oxygen species (ROS) generation and the preservation of gastric mucosal blood flow, mechanisms that are distinct from conventional antisecretory agents such as proton-pump inhibitors [3].

Why Irsogladine (CAS 57381-26-7) Cannot Be Substituted by Generic PDE4 Inhibitors or Other Gastric Protective Agents: A Procurement Perspective


Irsogladine's differentiation from other gastric protective agents and PDE4 inhibitors is rooted in its unique, multi-modal mechanism of action. Unlike standard antisecretory drugs like omeprazole, which primarily target gastric acid production, irsogladine directly enhances mucosal barrier function by facilitating gap junctional intercellular communication (GJIC) and increasing intracellular cAMP via non-selective PDE inhibition [1]. This dual mechanism results in a distinct therapeutic profile, particularly in protecting the small intestine against NSAID-induced injury, an area where proton-pump inhibitors (PPIs) are largely ineffective [2]. Furthermore, compared to other mucosal protective agents like rebamipide, irsogladine demonstrates a different mechanistic pathway, relying on endogenous nitric oxide rather than prostaglandins, and exhibits greater potency in specific models [3]. The compound also shows preferential inhibition of cAMP hydrolysis over cGMP, distinguishing it from broader-spectrum PDE inhibitors and contributing to its specific pharmacological effects [4]. Consequently, direct substitution with in-class alternatives cannot replicate the compound's specific activity profile and experimental outcomes, making it essential for research requiring precise modulation of GJIC, mucosal protection beyond acid suppression, or the study of NO-mediated cytoprotection.

Quantitative Comparative Evidence for Irsogladine (CAS 57381-26-7): Head-to-Head Data vs. Key Comparators


Irsogladine vs. Omeprazole: Superior Protection of Small Intestinal Mucosa in NSAID-Induced Injury

Irsogladine provided significantly better protection against NSAID-induced small intestinal mucosal injury compared to the proton-pump inhibitor omeprazole in a prospective, randomized, controlled human study. Irsogladine prevented the increase in small intestinal mucosal breaks caused by diclofenac, whereas omeprazole failed to do so. Quantitatively, the change in lesion number was minimal for irsogladine but substantial for omeprazole, leading to a significant between-group difference [1].

Gastroenterology NSAID-induced enteropathy Mucosal protection

Irsogladine vs. Rebamipide: Divergent Mechanistic Pathways and Greater Potency in Monochloramine-Induced Gastric Injury

Irsogladine and rebamipide, both mucosal protective agents, were compared in a rat model of monochloramine (NH2Cl)-induced gastric lesions. Irsogladine demonstrated significantly greater potency, with effective protection observed at a 30-fold lower dose. Furthermore, the protective mechanisms were distinct: irsogladine's effect was mediated by endogenous nitric oxide (NO), while rebamipide's was dependent on endogenous prostaglandins. This was demonstrated by the use of specific inhibitors: L-NAME (a NO synthase inhibitor) significantly reduced irsogladine's protective effect, whereas indomethacin (a prostaglandin synthesis inhibitor) mitigated rebamipide's effect [1].

Gastric mucosal injury Cytoprotection Nitric oxide

Irsogladine vs. Gefarnate: Superior Clinical Efficacy in Peptic Ulcer Disease

A randomized, controlled, double-blind clinical study conducted in 1987 directly compared irsogladine with gefarnate, another drug in the same therapeutic category. The study concluded that irsogladine was superior to gefarnate in the treatment of peptic ulcer disease. This early clinical validation established irsogladine's efficacy and supports its preferential selection over gefarnate for research in this indication [1]. While the original trial data are not readily accessible online in full detail, this finding is consistently cited in authoritative reviews of irsogladine's clinical profile.

Peptic ulcer Clinical efficacy Gastritis

Irsogladine vs. Rolipram: Distinct PDE4 Inhibitory Profile and Potency

In a study comparing the inhibitory effects of irsogladine and the prototypical PDE4 inhibitor rolipram on cAMP degradation by bovine brain PDE, irsogladine demonstrated a different potency profile. At concentrations of 50 µM and 100 µM, irsogladine inhibited PDE activity by 20% and 31%, respectively. In contrast, rolipram showed much stronger inhibition at the same concentrations, with 95% and 98% inhibition, respectively [1]. This indicates that irsogladine is a comparatively weak or non-selective PDE4 inhibitor, and its gastroprotective effects may involve additional mechanisms beyond pure PDE4 inhibition, distinguishing it from more potent, selective PDE4 inhibitors like rolipram.

PDE4 inhibition cAMP Neutrophils

Irsogladine Dose-Dependently Inhibits Angiogenesis In Vivo

Irsogladine treatment resulted in a significant, dose-dependent reduction in bFGF-induced angiogenesis in wild-type mice. This anti-angiogenic effect was quantified across two dose levels. While this study did not include a direct comparator, it provides a quantitative baseline for irsogladine's activity in this model, which can be used for cross-study comparisons with other anti-angiogenic agents .

Angiogenesis bFGF In vivo pharmacology

Optimal Research and Procurement Applications for Irsogladine (CAS 57381-26-7) Based on Comparative Evidence


Preclinical Studies of NSAID-Induced Small Intestinal Injury (Enteropathy)

Given its demonstrated superiority over the PPI omeprazole in protecting the small intestinal mucosa from NSAID-induced injury in a human study [1], irsogladine is the agent of choice for in vivo models of NSAID enteropathy. Researchers should procure irsogladine to investigate mechanisms of small intestinal mucosal protection and repair that are independent of acid suppression, a field where PPIs are known to be ineffective.

Investigation of Nitric Oxide (NO)-Mediated Gastric Cytoprotection

The direct comparative study with rebamipide clearly established that irsogladine's gastroprotective effect in the NH2Cl-induced injury model is mediated by endogenous NO, not prostaglandins [2]. Therefore, irsogladine is a critical tool compound for studies focused on the role of NO in gastric mucosal defense and for comparing NO-dependent versus prostaglandin-dependent cytoprotective pathways.

Research on Gap Junctional Intercellular Communication (GJIC) in Epithelial Barrier Function

Irsogladine's ability to facilitate GJIC and increase connexin 43 levels is a key part of its mechanism [3]. It is an ideal compound for investigating the role of GJIC in maintaining epithelial barrier integrity in the gastrointestinal tract and other tissues, including the gingiva. Its effect on GJIC is distinct from its PDE4 inhibitory activity and provides a specific pharmacological tool for modulating intercellular communication.

Comparative Pharmacology of PDE4 Inhibitors with Non-Selective Activity

The quantitative comparison with the selective PDE4 inhibitor rolipram revealed that irsogladine is a relatively weak inhibitor of this enzyme [4]. This makes irsogladine a valuable reference compound for studies requiring a PDE4 inhibitor with a distinct potency profile or for research aimed at understanding the contribution of non-PDE4 mechanisms to its overall pharmacological effects. It should not be procured as a replacement for potent, selective PDE4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irsogladine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.